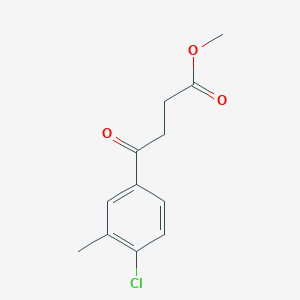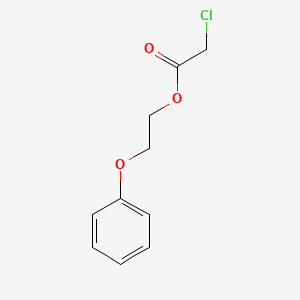
2-Phenoxyethyl chloroacetate
概要
説明
2-Phenoxyethyl chloroacetate is an organic compound with the chemical formula C10H11ClO3. It is a colorless to pale yellow liquid that is used in various chemical synthesis processes. This compound is known for its role as an intermediate in the production of other chemical substances, particularly in the pharmaceutical and agrochemical industries .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxyethyl chloroacetate typically involves the reaction of phenoxyethanol with chloroacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H5OCH2CH2OH+ClCH2COCl→C6H5OCH2CH2OCOCH2Cl+HCl
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The reaction is typically conducted in large reactors with efficient mixing and temperature control to manage the exothermic nature of the reaction .
化学反応の分析
Types of Reactions: 2-Phenoxyethyl chloroacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetate group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water or aqueous base, this compound can hydrolyze to form phenoxyethanol and chloroacetic acid.
Esterification: It can participate in esterification reactions to form more complex esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), or thiols (e.g., thiophenol) are used under mild to moderate conditions.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used to hydrolyze the compound.
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate esterification reactions.
Major Products Formed:
Nucleophilic Substitution: Products include phenoxyethyl amides, esters, or thioesters.
Hydrolysis: Products are phenoxyethanol and chloroacetic acid.
Esterification: Various esters depending on the alcohol used.
科学的研究の応用
2-Phenoxyethyl chloroacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the preparation of biologically active molecules that can be used in drug discovery and development.
Medicine: It serves as a precursor in the synthesis of compounds with potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
作用機序
The mechanism of action of 2-Phenoxyethyl chloroacetate is primarily based on its ability to act as an acylating agent. It can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins, nucleic acids, or other biomolecules. This acylation can alter the function of the target molecules, leading to various biological effects. The specific molecular targets and pathways involved depend on the context in which the compound is used .
類似化合物との比較
Ethyl chloroacetate: Similar in structure but with an ethyl group instead of a phenoxyethyl group.
Methyl chloroacetate: Similar but with a methyl group.
Phenoxyacetic acid: Similar but lacks the chloroacetate group.
Uniqueness: 2-Phenoxyethyl chloroacetate is unique due to its phenoxyethyl group, which imparts distinct chemical properties and reactivity compared to other chloroacetates. This makes it particularly useful in the synthesis of complex organic molecules where specific reactivity is required .
特性
IUPAC Name |
2-phenoxyethyl 2-chloroacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c11-8-10(12)14-7-6-13-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIKAENNYCIKHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10281707 | |
| Record name | 2-Phenoxyethyl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10281707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103-57-1 | |
| Record name | 2-Phenoxyethyl chloroacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22577 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenoxyethyl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10281707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


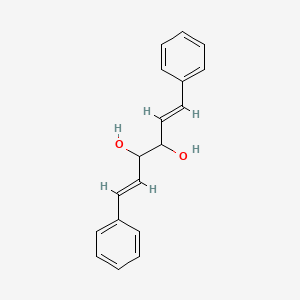


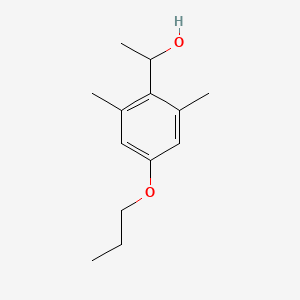
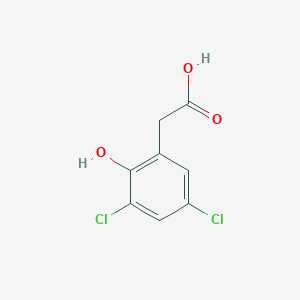
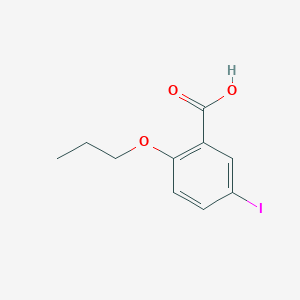


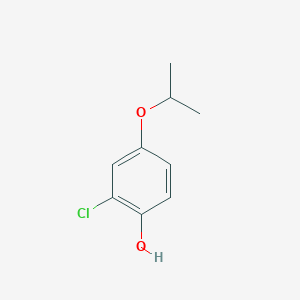
![Oxazolo[5,4-b]pyridine-2-methanamine](/img/structure/B7906588.png)
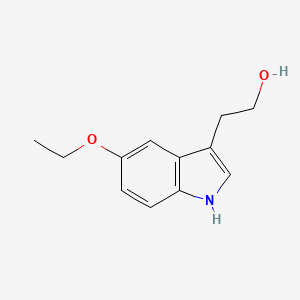
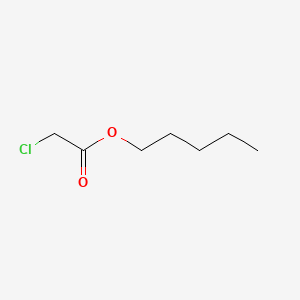
![4-[[(E)-3-carboxy-2-methylprop-2-enoyl]amino]benzoic acid](/img/structure/B7906620.png)
